

A Comparative Crystallographic Analysis of Novel 1,4-Diazepan-5-one Derivatives

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Compound of Interest

Compound Name: **1,4-Thiazepan-5-one**

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The seven-membered heterocyclic scaffolds, such as the **1,4-thiazepan-5-one** and its close analog 1,4-diazepan-5-one, are of significant interest in medicinal chemistry due to their wide range of therapeutic applications, including antimicrobial, anti-HIV, and anticancer activities.^[1] ^[2]^[3] Understanding the precise three-dimensional arrangement of atoms within these molecules is crucial for rational drug design and for elucidating structure-activity relationships. X-ray crystallography remains the gold standard for providing detailed atomic-level structural information.^[4]^[5]

This guide provides a comparative overview of the X-ray crystallographic data for two distinct 1,4-diazepan-5-one derivatives, highlighting the structural variations arising from different substitutions on the core ring. This analysis serves as a valuable resource for researchers working on the design and synthesis of novel therapeutic agents based on this privileged scaffold.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two reported 1,4-diazepan-5-one derivatives, offering a direct comparison of their solid-state structures.

Parameter	Derivative A: t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) [1] [3]	Derivative B: 1-Benzyl-1,4-diazepan-5-one [6]
Molecular Formula	C ₂₀ H ₂₄ N ₂ O	C ₁₂ H ₁₆ N ₂ O
Molecular Weight (g/mol)	308.42	204.27
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
Unit Cell Dimensions		
a (Å)	13.136 (3)	12.602 (3)
b (Å)	15.111 (3)	7.4920 (15)
c (Å)	18.237 (4)	12.824 (3)
β (°)	108.85 (3)	111.00 (3)
Volume (Å ³)	3424.1 (12)	1130.3 (4)
Z (Molecules/Unit Cell)	8	4
Temperature (K)	293 (2)	298 (2)
Ring Conformation	Chair	Chair-like

Analysis of Crystallographic Data:

Both derivatives crystallize in the monoclinic system with the same P2₁/c space group. However, the presence of two phenyl and two methyl groups in Derivative A leads to a significantly larger unit cell volume compared to the benzyl-substituted Derivative B.[\[1\]](#)[\[3\]](#)[\[6\]](#) The seven-membered diazepine ring in both molecules adopts a chair or chair-like conformation, a common feature for this type of heterocyclic system.[\[1\]](#)[\[3\]](#)[\[6\]](#) In Derivative A, two crystallographically independent molecules are present in the asymmetric unit.[\[1\]](#) Intermolecular N-H...O hydrogen bonds are a key feature in the crystal packing of both compounds, leading to the formation of dimers.[\[1\]](#)[\[3\]](#)[\[6\]](#)

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following sections outline the synthesis and crystallographic analysis procedures for the compared derivatives.

Synthesis and Crystallization

Derivative A (DIAZ1): The synthesis involves the reaction of the appropriate starting materials in ethanol. The resulting solid is collected, washed, and dried. Recrystallization from a mixture of dichloromethane and petroleum ether (60–80°C) yields colorless crystals suitable for X-ray diffraction.[1]

Derivative B: This compound was synthesized and the resulting residue was recrystallized from ethyl acetate. Crystals suitable for X-ray analysis were obtained by the slow evaporation of an ethanol solution.[6]

X-ray Data Collection and Structure Refinement

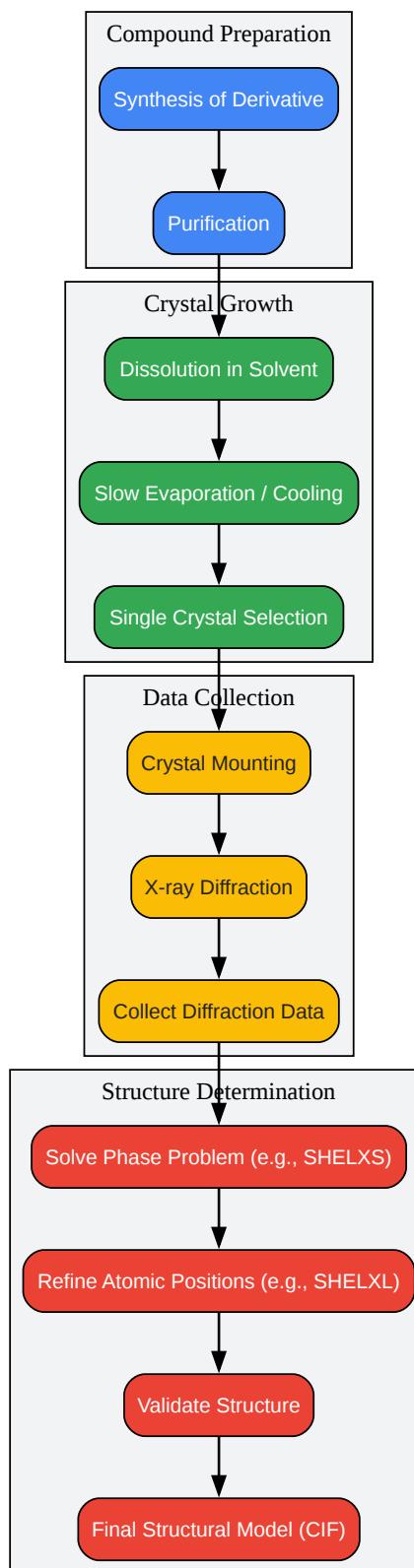
General Procedure: A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K or 298 K) using a specific radiation source, typically Mo K α or Cu K α .[6][7] The collected data is then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[6]

For Derivative A (DIAZ1): Data were collected on a BRUKER AXS SMART APEX II CCD diffractometer. The structure was solved with SHELXS-97 and refined with SHELXL-97. All non-hydrogen atoms were refined anisotropically.

For Derivative B: An Enraf–Nonius CAD-4 diffractometer was used for data collection.[6] The structure was solved using SHELXS97 and refined with SHELXL97.[6] Hydrogen atoms were positioned geometrically and refined using a riding model.[6]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for determining the crystal structure of a novel small molecule compound.



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Caption: General workflow for small-molecule X-ray crystallography.

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